molecular formula C11H9NO5 B14941873 5-Cyano-7-methoxy-1,3-benzodioxol-4-yl acetate

5-Cyano-7-methoxy-1,3-benzodioxol-4-yl acetate

Cat. No.: B14941873
M. Wt: 235.19 g/mol
InChI Key: KNOCSGBYKRYSBI-UHFFFAOYSA-N
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Description

5-CYANO-7-METHOXY-2H-1,3-BENZODIOXOL-4-YL ACETATE is a chemical compound that belongs to the benzodioxole family. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and an acetate group attached to a benzodioxole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-7-METHOXY-2H-1,3-BENZODIOXOL-4-YL ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzodioxole ring using methyl iodide in the presence of a base.

    Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of 5-CYANO-7-METHOXY-2H-1,3-BENZODIOXOL-4-YL ACETATE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-7-METHOXY-2H-1,3-BENZODIOXOL-4-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-CYANO-7-METHOXY-2H-1,3-BENZODIOXOL-4-YL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYANO-7-METHOXY-2H-1,3-BENZODIOXOL-4-YL ACETATE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The methoxy and acetate groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-7-METHOXY-2H-1,3-BENZODIOXOL-4-YL ACETATE is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

(5-cyano-7-methoxy-1,3-benzodioxol-4-yl) acetate

InChI

InChI=1S/C11H9NO5/c1-6(13)17-9-7(4-12)3-8(14-2)10-11(9)16-5-15-10/h3H,5H2,1-2H3

InChI Key

KNOCSGBYKRYSBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1C#N)OC)OCO2

Origin of Product

United States

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